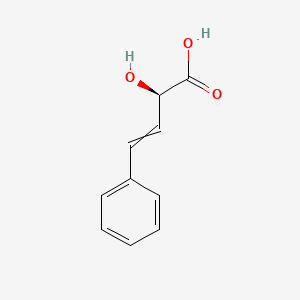

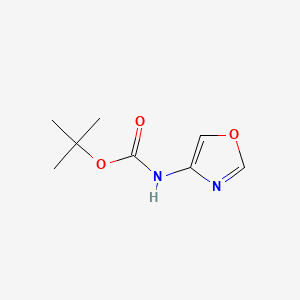

(R)-2-Hydroxy-4-phenylbutenoic acid

カタログ番号 B592429

CAS番号:

128573-54-6

分子量: 178.187

InChIキー: ZGGWKQRHPWUSNY-SECBINFHSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the reaction .Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves detailing properties like the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用

Synthesis and Applications in Pharmaceutical Production :

- It's a precursor for the production of Angiotensin Converting Enzyme (ACE) inhibitors, as demonstrated in methods for its synthesis via enantioselective reduction of the corresponding α-ketoacid (Schmidt et al., 1992).

- Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by recombinant Pichia pastoris expressing engineered D-lactate dehydrogenase has been reported. This biocatalytic approach offers an efficient synthesis method for this valuable intermediate (Wang et al., 2018).

- A novel method for producing enantiomerically pure hydroxycarboxylic acids, including (R)-2-hydroxy-4-phenylbutyric acid, has been developed using microbial polyester polyhydroxyalkanoates (Lee et al., 1999).

Chemical and Biochemical Methods of Synthesis :

- Research on direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to yield 2-hydroxy-4-arylbutanoic acids, a method useful for synthesizing (R)-2-hydroxy-4-phenylbutanoic acid, a common intermediate for ACE inhibitors (Zhu et al., 2010).

- The optimization of technological conditions for synthesizing 2-hydroxy-4-phenylbutanoic acid was explored, focusing on reaction conditions like temperature, time, and catalyst concentration (Xiu-li, 2010).

Enzymatic Synthesis and Deracemization :

- Enzymatic procedures have been developed for synthesizing (R)-2-hydroxy-4-phenylbutanoic acid, including the use of D-lactate dehydrogenase from Leuconostoc mesenteroides (Bradshaw et al., 1991).

- Deracemization of (±)-2-hydroxy-4-phenyl-3-butenoic acid using a racemase-lipase two-enzyme system to produce either (R)- or (S)-2-hydroxy-4-phenylbutanoic acid, important for ACE-inhibitors (Larissegger-Schnell et al., 2005).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2R)-2-hydroxy-4-phenylbut-3-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9,11H,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGWKQRHPWUSNY-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C=C[C@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Hydroxy-4-phenylbutenoic acid | |

Citations

For This Compound

1

Citations

A Chadha, M Manohar - Tetrahedron: Asymmetry, 1995 - Elsevier

Racemic 2-hydroxy-4-phenylbutanoic acid and 2-hydroxy-4-phenyl-butenoic acid have been resolved using a lipase. In each case, the (R)-2-hydroxy and the (S)-2-acetoxy acids were …

Number of citations: 54

www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

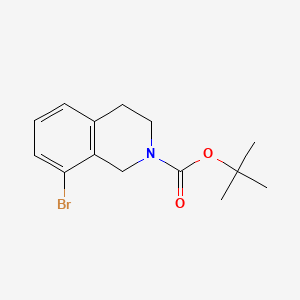

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

1363381-22-9

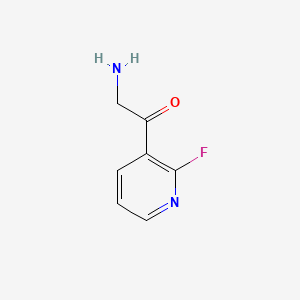

2-Amino-1-(2-fluoro-3-pyridinyl)ethanone

136592-45-5

![Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B592347.png)

![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)

![Thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B592364.png)

![Thieno[3,2-b]thiophene-2-carbonitrile](/img/structure/B592365.png)